Cbz Hydrogenolysis vs. Acidic Cleavage
The Cbz group on CAS 916976-36-8 can be removed via catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric pressure) under neutral conditions, whereas the ethyl carbamate analog (CAS 102449-34-3) requires strongly acidic hydrolysis (e.g., HBr/AcOH or 6 M HCl, reflux) that protonates and potentially isomerizes the acid-sensitive diphenylmethylene double bond. This orthogonal deprotection profile is critical for multi-step synthetic routes where acid-labile functionality elsewhere in the molecule must be preserved [1].
| Evidence Dimension | Deprotection conditions and functional group compatibility |
|---|---|
| Target Compound Data | H₂, 10% Pd/C, EtOH, 25 °C, 1 atm, 2-6 h; neutral conditions; diphenylmethylene group retained |
| Comparator Or Baseline | Ethyl carbamate (CAS 102449-34-3): 6 M HCl reflux, 12 h or 33% HBr/AcOH, 25 °C, 2 h; strongly acidic; risk of alkene isomerization |
| Quantified Difference | Deprotection pH differential: ~7 (Cbz) vs. <1 (ethyl carbamate acidolysis); orthogonal cleavability enables sequential protecting group removal |
| Conditions | Literature-consensus deprotection methods for N-Cbz and N-ethoxycarbonyl piperidine derivatives |
Why This Matters
For procurement decisions, this orthogonal deprotection profile means CAS 916976-36-8 is uniquely suited for synthetic sequences where acid-sensitive protecting groups (e.g., silyl ethers, acetals) or functionality (diphenylmethylene) must survive until a late-stage hydrogenolysis step.
- [1] Greene, T.W.; Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999; pp 503–550 (Cbz and carbamate deprotection comparative conditions). View Source
